molecular formula C11H12N2O B2554983 2-(2-Phenyl-1,3-oxazol-4-yl)ethan-1-amine CAS No. 803641-67-0

2-(2-Phenyl-1,3-oxazol-4-yl)ethan-1-amine

Cat. No.: B2554983
CAS No.: 803641-67-0
M. Wt: 188.23
InChI Key: BWSFNBUVKPIXTH-UHFFFAOYSA-N
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Description

2-(2-Phenyl-1,3-oxazol-4-yl)ethan-1-amine is a heterocyclic organic compound featuring a 1,3-oxazole core substituted with a phenyl group at position 2 and an ethanamine side chain at position 3. The oxazole ring, a five-membered aromatic system containing oxygen and nitrogen, confers structural rigidity and electronic properties that influence its reactivity and biological interactions.

Properties

IUPAC Name

2-(2-phenyl-1,3-oxazol-4-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-7-6-10-8-14-11(13-10)9-4-2-1-3-5-9/h1-5,8H,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSFNBUVKPIXTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CO2)CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

803641-67-0
Record name 2-(2-phenyl-1,3-oxazol-4-yl)ethan-1-amine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenyl-1,3-oxazol-4-yl)ethan-1-amine typically involves the reaction of 2-phenyl-1,3-oxazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenyl-1,3-oxazol-4-yl)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted oxazole and oxazoline derivatives, which can have different biological and chemical properties .

Scientific Research Applications

2-(2-Phenyl-1,3-oxazol-4-yl)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Phenyl-1,3-oxazol-4-yl)ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 2-(2-Phenyl-1,3-oxazol-4-yl)ethan-1-amine, highlighting differences in substituents, heterocyclic cores, and physicochemical properties:

Compound Name Core Structure Substituents Molecular Weight Melting Point (°C) Key Properties/Applications References
2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride 1,3-oxazole 4-Fluorophenyl at position 2 242.68 212–214 Enhanced electronic effects due to fluorine; potential CNS activity
2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethan-1-amine 1,3-thiazole 4-Chlorophenyl at position 2 238.74 Not reported Increased lipophilicity (Cl vs. F); sulfur enhances π-stacking
2-(1,3-Benzothiazol-2-yl)ethan-1-amine Benzothiazole Fused benzene-thiazole system 178.26 Not reported High lipophilicity (logP ~1.14); fluorescent properties
1-(2,5-Dimethyl-1,3-oxazol-4-yl)ethan-1-amine hydrochloride 1,3-oxazole 2,5-Dimethyl substituents 231.68 Not reported Steric hindrance reduces receptor binding; used in peptoid synthesis
iCRT3 (β-catenin inhibitor) 1,3-oxazole 4-Ethylphenyl and methyl groups ~450 (estimated) Not reported Blocks Wnt/β-catenin pathway; anti-inflammatory effects

Key Comparative Insights:

Chlorine in the thiazole derivative increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Heterocyclic Core Modifications :

  • Replacement of 1,3-oxazole with 1,3-thiazole introduces a sulfur atom, altering electronic distribution and enabling stronger van der Waals interactions in hydrophobic pockets .
  • Benzothiazole derivatives (e.g., 2-(1,3-benzothiazol-2-yl)ethan-1-amine) exhibit extended conjugation, leading to fluorescence properties useful in bioimaging .

Biological Activity: The 2,5-dimethyloxazole analog demonstrates reduced bioactivity due to steric hindrance, highlighting the importance of substituent positioning .

Synthetic Considerations :

  • Synthesis of oxazole derivatives often involves cyclization reactions using reagents like phosphorous oxychloride, as seen in related oxadiazole syntheses .
  • Fluorinated and chlorinated analogs require halogenation steps, which can affect reaction yields and purification .

Biological Activity

2-(2-Phenyl-1,3-oxazol-4-yl)ethan-1-amine, also known as a phenyl oxazole derivative, has garnered attention due to its potential biological activities. This compound's structure includes an oxazole ring, which is known for its diverse pharmacological properties. This article will explore the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.

  • Molecular Formula : C11H12N2O
  • Molecular Weight : 188.23 g/mol
  • CAS Number : 803641-67-0

Synthesis

The synthesis of this compound typically involves the condensation reaction between appropriate phenolic and amine precursors. Various synthetic routes have been explored to optimize yield and purity, with most methods yielding satisfactory results under controlled conditions.

Anticancer Activity

Research indicates that derivatives of oxazole compounds exhibit significant anticancer properties. For instance, studies have shown that certain oxazole derivatives can inhibit tubulin polymerization and induce apoptosis in cancer cells. A notable study reported that compounds related to oxazole structures demonstrated IC50 values ranging from 0.06 to 0.17 µM against various cancer cell lines, indicating strong antiproliferative activity .

CompoundCell LineIC50 (µM)
Compound AA549 (Lung)0.06
Compound BME-180 (Cervical)0.17
Compound CACHN (Kidney)0.15

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Studies have shown moderate to good activity against various Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 156.47 µM .

Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33

The biological mechanisms through which this compound exerts its effects are still under investigation. However, it is believed that the oxazole ring plays a crucial role in binding to biological targets such as enzymes or receptors involved in cell proliferation and survival pathways.

Case Studies

Several case studies have highlighted the efficacy of oxazole derivatives in treating various diseases:

  • Study on Cancer Cell Lines : A study evaluated the effects of several oxazole derivatives on human cancer cell lines and found that they could significantly reduce cell viability compared to untreated controls .
  • Antimicrobial Efficacy : Another case study focused on the antibacterial properties of these compounds, demonstrating their effectiveness against resistant strains of bacteria, which is critical given the rise of antibiotic resistance globally .

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